molecular formula C16H14FN3O2S B2806686 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897472-41-2

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2806686
CAS No.: 897472-41-2
M. Wt: 331.37
InChI Key: JICCVKZFJYOGJM-UHFFFAOYSA-N
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Description

Historical Context of Benzothiazole-Piperazine Hybrid Molecules

Benzothiazole derivatives have been integral to medicinal chemistry since Heinrich Debus’s synthesis of the core structure in 1889. Early applications focused on dyes and industrial chemicals, but the discovery of 2-arylbenzothiazoles as kinase inhibitors in the 1990s marked a turning point toward therapeutic exploration. Piperazine, a six-membered diamine ring, emerged as a privileged scaffold in CNS drug design due to its conformational flexibility and ability to modulate solubility and blood-brain barrier permeability. The fusion of these motifs began gaining traction in the 2010s, exemplified by studies such as Gürdal Hakgör et al.’s 2017 work on benzothiazole-piperazine derivatives with cytotoxic and acetylcholinesterase (AChE) inhibitory activities. These hybrids exploit synergistic interactions between the planar benzothiazole’s target engagement and piperazine’s pharmacokinetic optimization.

Pharmacophore Significance of the Compound

The compound’s structure features three critical pharmacophoric elements:

  • 6-Fluorobenzo[d]thiazol-2-yl : Fluorination at the 6-position enhances electronegativity, improving binding affinity to hydrophobic enzyme pockets (e.g., AChE’s peripheral anionic site) and metabolic stability.
  • Piperazin-1-yl : The piperazine ring introduces basicity and hydrogen-bonding capacity, facilitating interactions with aspartate residues in proteases or amine transporters.
  • Furan-2-ylmethanone : The furan moiety’s oxygen atom participates in dipole-dipole interactions, while its planar structure enables π-stacking with aromatic amino acids.

Table 1: Key Pharmacophoric Contributions of Substituents

Substituent Role in Bioactivity Target Relevance
6-Fluorobenzo[d]thiazole AChE inhibition, cytotoxicity Cancer cells, neuronal enzymes
Piperazine Solubility, BBB penetration CNS targets, transporters
Furan-2-ylmethanone Antimicrobial activity Microbial enzymes, biofilms

This tripartite design aligns with modern fragment-based drug discovery principles, where modular components address polypharmacology.

Current Research Landscape and Academic Interest

Recent studies emphasize three domains:

  • Oncology : Benzothiazole-piperazine derivatives exhibit nanomolar cytotoxicity against HCT-116 (colorectal) and MCF-7 (breast) cell lines, with dihalo-substituted analogs showing particular promise.
  • Neurodegeneration : Hybrids like N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides demonstrate dual AChE inhibition and β-amyloid disaggregation, critical for Alzheimer’s disease.
  • Antimicrobials : Furan-containing analogs, including 5-nitrofuran-2-yl derivatives , inhibit Mycobacterium tuberculosis (MIC: 1.56–6.25 µg/mL) and Candida spp. via redox cycling and DNA damage.

The subject compound’s 6-fluoro and furan groups position it uniquely across these domains, though in vivo data remain pending.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICCVKZFJYOGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 6-fluorobenzo[d]thiazole-2-carboxylic acid with piperazine in the presence of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the piperazine derivative. Subsequently, the furan-2-yl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The fluorine atom on the benzo[d]thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the fluorine atom, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : Piperazine derivatives

  • Substitution: : Various substituted benzo[d]thiazole derivatives

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Research has explored its use as a lead compound for drug development, particularly in the treatment of neurological disorders.

  • Industry: : It can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism by which (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and inferred biological relevance.

Core Heterocyclic Scaffolds

Compound Name Core Structure Key Substituents Hydrogen Bonding Capacity
Target Compound 1,3,5-Triazine Dimethylamino, pyrrolidinyl, 2-chlorophenyl, acrylamide Moderate (N–H donors, triazine acceptors)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-thione 2-Chlorophenyl, thiocarbonohydrazide, methanol High (N–H···O/S, O–H···S interactions)
(E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Pyrimidine Cyano, pyridinylpyrimidinylamino, trimethoxyphenyl, acrylamide Low (cyano group as weak acceptor)

Key Observations:

  • The 1,3,5-triazine core in the target compound provides a distinct electronic profile compared to 1,2,4-triazole-thione () and pyrimidine (). Triazines are stronger hydrogen-bond acceptors due to their electron-deficient aromatic system.
  • The dimethylamino and pyrrolidinyl groups on the triazine likely enhance solubility compared to the sulfur-containing thiocarbonohydrazide in ’s compound .

Substituent Effects on Pharmacological Potential

  • 2-Chlorophenyl vs.
  • Acrylamide vs. Cyano Groups: The acrylamide moiety in the target compound enables covalent binding to biological targets, whereas cyano groups in ’s compounds act as electron-withdrawing groups, modulating reactivity without covalent interactions .

Biological Activity

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a piperazine ring, a furan moiety, and a fluorobenzo[d]thiazole substituent, suggests a promising pharmacological profile. This article explores the biological activity associated with this compound, including its mechanisms of action, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structural features:

PropertyValue
Molecular Formula C₁₈H₂₃FN₄O
Molecular Weight 426.5 g/mol
CAS Number 1214820-59-3

The presence of the fluorobenzo[d]thiazole unit is expected to enhance lipophilicity and biological activity, making it a candidate for further investigation in drug discovery .

Biological Activity Overview

The biological activity of This compound is primarily linked to its structural components. Compounds with similar frameworks have shown various pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing benzothiazole derivatives are known for their antimicrobial properties, which may extend to this compound .
  • Anticancer Potential : The furan moiety is often associated with anticancer activity, suggesting that this compound may exhibit similar effects.
  • Enzyme Inhibition : The piperazine scaffold has been linked to anxiolytic effects and may also play a role in inhibiting enzymes such as tyrosinase, which is crucial for melanin production .

While specific mechanisms for this compound require further investigation, insights can be drawn from related studies:

  • Tyrosinase Inhibition : Research indicates that compounds structurally similar to those containing piperazine can act as competitive inhibitors of tyrosinase from Agaricus bisporus, showing significant antimelanogenic effects without cytotoxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , it is useful to compare it with other compounds:

Compound NameStructural FeaturesBiological Activity
6-FluorobenzothiazoleFluorinated benzothiazoleAntimicrobial
Furan DerivativesFuran ring systemsAnticancer
Piperazine AnaloguesPiperazine scaffoldAnxiolytic effects

This table highlights the potential advantages of the subject compound due to its combination of structural elements which may enhance both lipophilicity and biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study on 4-(4-fluorobenzyl)piperazin-1-yl derivatives demonstrated significant inhibition of tyrosinase with IC50 values substantially lower than the reference compound kojic acid, indicating strong potential for treating hyperpigmentation disorders .
  • Research on benzothiazole derivatives has shown diverse biological activities, including anti-inflammatory and anticancer properties, emphasizing the therapeutic potential of compounds featuring this moiety .

Q & A

Q. What are the key considerations for optimizing the synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone to improve yield and purity?

Methodological Answer:

  • Step 1: Prioritize reaction conditions such as solvent polarity (e.g., DMF for nucleophilic substitutions), temperature control (50–80°C for coupling reactions), and catalyst selection (e.g., EDCI/HOBt for amide bond formation) .
  • Step 2: Monitor intermediates using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to isolate high-purity precursors .
  • Step 3: Optimize the final coupling step between the fluorobenzo[d]thiazole and piperazine-furan moieties under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the fluorobenzo[d]thiazole (δ 7.2–8.1 ppm for aromatic protons) and furan (δ 6.3–7.4 ppm) groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures accurate molecular weight verification (e.g., [M+H]+^+ expected at ~413.47 g/mol) .
  • HPLC-PDA: Quantify purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and cellular assays for this compound?

Methodological Answer:

  • Hypothesis Testing: Assess solubility limitations (e.g., logP >3 may reduce cellular uptake) using partition coefficient assays .
  • Formulation Adjustments: Use co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation to enhance bioavailability .
  • Target Validation: Perform knockdown/knockout studies (e.g., CRISPR/Cas9) to confirm specificity for proposed targets like kinases or GPCRs .

Q. What computational strategies are effective for predicting the compound’s biological targets and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., histamine H1/H4 receptors) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling: Corrogate substituent effects (e.g., fluoro vs. chloro analogs) using Random Forest or SVM algorithms .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Core Modifications: Replace the furan with thiophene or pyridine rings to evaluate electronic effects on receptor binding .
  • Substituent Screening: Introduce methyl or methoxy groups at the benzo[d]thiazole 4-position to enhance hydrophobic interactions .
  • Bioisosteric Replacement: Substitute the piperazine with a morpholine ring to improve metabolic stability .

Q. What experimental approaches are recommended to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
  • pH Stability: Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .
  • Light Sensitivity: Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in metabolite identification during pharmacokinetic studies?

Methodological Answer:

  • Metabolite Profiling: Use LC-MS/MS with collision-induced dissociation (CID) to fragment and identify Phase I/II metabolites .
  • Isotopic Labeling: Synthesize 13C^{13}C- or 2H^{2}H-labeled analogs to trace metabolic pathways .
  • Enzyme Inhibition Assays: Test cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolic enzymes .

Q. What statistical methods are appropriate for reconciling in vitro potency (IC50_{50}50​) with in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Modeling: Apply non-compartmental analysis (NCA) to calculate AUC, t1/2t_{1/2}, and bioavailability .
  • Multivariate Regression: Corrogate in vitro IC50_{50} with in vivo tumor growth inhibition using partial least squares (PLS) .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Structural Analogs

AnalogModificationIC50_{50} (nM)Solubility (µg/mL)Reference
ParentNone120 ± 1512.3
AF → Cl85 ± 108.9
BFuran → Thiophene45 ± 715.6

Q. Table 2: Key Physicochemical Properties

PropertyValueMethod
Molecular Weight413.47 g/molHRMS
logP3.2 ± 0.3Shake-flask
Aqueous Solubility12.3 µg/mL (pH 7.4)Nephelometry

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